molecular formula C22H22N4O5S B11151606 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11151606
M. Wt: 454.5 g/mol
InChI Key: NNDQVCWBKZBPTR-UHFFFAOYSA-N
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Description

This compound features a 5,6,7-trimethoxy-substituted indole core linked via a carboxamide group to a 3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl side chain. Its molecular weight is estimated at ~450–460 g/mol, comparable to benzimidazole analogues (e.g., 451.48 g/mol in ). The compound’s design aligns with strategies for targeting enzymes like indoleamine 2,3-dioxygenase (IDO1) or kinases, where heterocyclic systems modulate binding.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H22N4O5S/c1-29-15-11-12-10-14(24-18(12)20(31-3)19(15)30-2)21(28)23-9-8-17(27)26-22-25-13-6-4-5-7-16(13)32-22/h4-7,10-11,24H,8-9H2,1-3H3,(H,23,28)(H,25,26,27)

InChI Key

NNDQVCWBKZBPTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of Benzothiazole and Indole: The benzothiazole and indole intermediates are coupled using a suitable linker, such as a propyl chain, through amide bond formation. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole and indole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

  • Structural Differences : Replaces benzothiazole with benzimidazole (N instead of S in the heterocycle).
  • Electronic Properties: Benzimidazole’s dual nitrogen atoms enhance hydrogen-bonding capacity vs.
  • Biological Implications : Benzimidazole derivatives are prevalent in antiviral and anticancer agents, suggesting divergent target profiles compared to benzothiazole-containing compounds.

N-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide

  • Core Modification : Substitutes trimethoxyindole with 2-chlorobenzamide, reducing steric bulk and methoxy-related hydrophobicity.

N-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]furan-2-carboxamide

  • Aromatic System : Replaces indole with furan, a smaller, electron-rich heterocycle.
  • Pharmacokinetics : Furan’s lower molecular weight (~394 g/mol) may improve solubility but reduce membrane penetration compared to trimethoxyindole.

5,6,7-Trimethoxy-1H-Indole-2-Carboxamide Derivatives

  • Key Variation : Lacks the benzothiazole side chain but retains the trimethoxyindole core.
  • Functional Role : In Leishmania studies, this scaffold stabilizes protein targets (e.g., ADL), suggesting the benzothiazole side chain in the target compound could enhance binding specificity.

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Activity
Target Compound ~455 Benzothiazole, 5,6,7-trimethoxy 3.2 Structural stabilizer (hypothetical)
N-[3-(Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-indole-2-carboxamide 451.48 Benzimidazole, 1-methyl 2.8 Anticandidate for kinase inhibition
N-[3-(Benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide ~390 2-Chlorobenzamide 2.5 Antimicrobial potential
N-[3-(Benzothiazol-2-ylamino)-3-oxopropyl]furan-2-carboxamide ~394 Furan 1.9 Undefined (structural probe)

Biological Activity

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological properties of this compound through various studies, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its indole core and a benzothiazole moiety, which contribute to its biological activity. Its chemical formula is C19H20N4O4SC_{19}H_{20}N_4O_4S, with a molecular weight of 396.45 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research has indicated that derivatives of benzothiazole and indole exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)5.46
SK-Hep-1 (Liver)8.32
NUGC-3 (Gastric)6.78

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Escherichia coli1550
Staphylococcus aureus1825

The results indicate a promising potential for developing new antimicrobial agents based on this structure.

Enzyme Inhibition

Recent studies have highlighted the ability of benzothiazole derivatives to inhibit specific enzymes involved in cancer progression and other diseases. For example, compounds similar to the target compound have been shown to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease:

Enzyme Inhibition (%) Reference
ABAD70

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of benzothiazole and evaluated their biological activities. The synthesized compounds were tested for their anticancer effects on various cell lines, revealing that modifications to the benzothiazole moiety significantly impacted their potency.

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of indole derivatives, demonstrating that the presence of methoxy groups at specific positions enhances anticancer activity while reducing toxicity.

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